N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine
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Overview
Description
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- is a compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- typically involves the reaction of amines with triethyl orthoformate and sodium azide under catalyzed conditions. Various catalysts such as Yb(OTf)3 and zinc salts can be used to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis or heterogeneous catalysis to achieve high yields and efficiency .
Chemical Reactions Analysis
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include sodium azide, triethyl orthoformate, and various catalysts.
Scientific Research Applications
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its use in developing new pharmaceuticals due to its bioisosteric properties.
Industry: Utilized in the production of high-energy materials and explosives
Mechanism of Action
The mechanism of action of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can modulate the activity of various biological pathways . Its bioisosteric properties enable it to mimic the behavior of carboxylic acids, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- can be compared with other tetrazole derivatives such as:
1H-Tetrazol-5-amine: A simpler tetrazole with similar reactivity but fewer applications.
1-Methyl-1H-tetrazole-5-amine: Another derivative with comparable properties but different substitution patterns.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole core but have various substituents that alter their chemical and biological properties.
The uniqueness of 1H-TETRAZOL-5-AMINE,N-METHYL-N,1-DIPHENYL- lies in its specific substitution pattern, which imparts distinct reactivity and application potential in various fields .
Properties
CAS No. |
63641-04-3 |
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Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N-methyl-N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
VUXCUGZGGHYECH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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